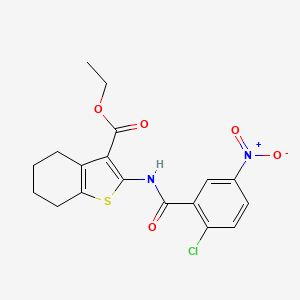

Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a 2-chloro-5-nitrobenzamido moiety at position 2. Its structural uniqueness lies in the electron-withdrawing chloro-nitrobenzamido group, which distinguishes it from analogs with simpler substituents.

Properties

IUPAC Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)12-9-10(21(24)25)7-8-13(12)19/h7-9H,2-6H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAMPVZZQQXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4,5,6,7-Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene ring system is typically synthesized via cyclization reactions. A common precursor is 4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylic acid, which can be derivatized at the 2- and 3-positions. In one protocol, methyl 4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate is hydrolyzed under basic conditions to yield the carboxylic acid, which serves as the scaffold for subsequent functionalization.

Amide Bond Formation with 2-Chloro-5-Nitrobenzoyl Chloride

The introduction of the 2-chloro-5-nitrobenzamido group at the 2-position of the tetrahydrobenzothiophene core is achieved through amide coupling. Using 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5- b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent, the carboxylic acid intermediate reacts with 2-chloro-5-nitrobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). This method yields the amide product with >80% efficiency under optimized conditions (room temperature, 12–24 h reaction time).

Esterification of the 3-Carboxylic Acid Group

The final step involves converting the 3-carboxylic acid to an ethyl ester. Traditional esterification employs ethanol and a catalytic amount of sulfuric acid under reflux. However, this method often requires extended reaction times (48–72 h) and yields moderate purity. Alternatively, palladium-catalyzed alkoxycarbonylation offers a more efficient pathway, as detailed in Section 3.

Palladium-Catalyzed Carbonylative Esterification

Reaction Mechanism and Catalytic Cycle

A groundbreaking method for synthesizing benzothiophene-3-carboxylates involves palladium iodide (PdI₂) and potassium iodide (KI) under carbon monoxide (CO) pressure. The mechanism proceeds as follows:

- Oxidative Addition : PdI₂ activates the alkyne substrate, facilitating intramolecular cyclization to form a palladacycle intermediate.

- Carbonylation : CO insertion generates an acylpalladium species.

- Nucleophilic Attack : Ethanol attacks the acylpalladium complex, yielding the ethyl ester and regenerating Pd(0).

- Reoxidation : Molecular oxygen (from air) reoxidizes Pd(0) to PdI₂, closing the catalytic cycle.

This method achieves yields of 68–85% for benzothiophene-3-carboxylates and is compatible with diverse alcohols, enabling flexibility in ester group selection.

Optimization of Reaction Conditions

Key parameters influencing the reaction include:

- Temperature : 80–100°C (higher temperatures improve conversion but risk side reactions).

- CO Pressure : 32 atm optimal for balancing reaction rate and safety.

- Solvent System : Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) enhance catalyst recyclability, maintaining >90% activity after five cycles.

Alternative Synthetic Routes

Microwave-Assisted Amide Coupling

Microwave irradiation reduces reaction times for amide bond formation. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethyl sulfoxide (DMSO), the coupling of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with 2-chloro-5-nitrobenzoic acid completes in 1–2 h at 100°C. This method is particularly advantageous for thermally sensitive intermediates.

Solid-Phase Synthesis

Immobilizing the tetrahydrobenzothiophene core on resin enables iterative functionalization. After amide coupling, the ester group is introduced via on-resin esterification with ethyl chloroformate. While this approach simplifies purification, it suffers from lower overall yields (50–60%).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Amide | 75–85 | 95–98 | Moderate | Well-established protocol | Long reaction times |

| Pd-Catalyzed | 68–85 | 97–99 | High | Catalyst recyclability, shorter times | Requires high-pressure equipment |

| Microwave-Assisted | 80–88 | 94–96 | Low | Rapid synthesis | Limited to small batches |

| Solid-Phase | 50–60 | 90–92 | Low | Ease of purification | Low yields, resin costs |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and chloro group can act as electron-withdrawing groups, influencing the compound's reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: Not explicitly listed)

- Substituent : Benzamido group (electron-neutral aromatic ring).

- Key Differences : Lacks electron-withdrawing chloro and nitro groups.

- Structural Insights : The dihedral angle between the benzamido phenyl ring and the tetrahydrobenzo[b]thiophene core is 8.13°, with an intramolecular N–H⋯O hydrogen bond forming an S(6) ring motif . This motif is common in benzothiophene derivatives and stabilizes the crystal lattice.

- Implications : Reduced electrophilicity compared to the target compound, likely resulting in lower reactivity in nucleophilic substitution or redox reactions.

Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 298207-66-6)

- Substituent : 4-Fluorobenzamido group (moderately electron-withdrawing).

- Key Differences : Fluorine substituent introduces electronegativity but lacks the nitro group’s strong electron-withdrawing effect.

- Molecular Weight : 347.4 g/mol (vs. ~395–400 g/mol estimated for the target compound) .

- Implications : The fluorine atom may enhance metabolic stability in biological systems but offers weaker electronic activation compared to the nitro group.

Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Substituent : 3-Propoxybenzoyl group (electron-donating alkoxy chain).

- Key Differences : Propoxy group increases hydrophobicity and steric bulk.

- Molecular Weight : 387.49 g/mol .

- Implications: Enhanced solubility in nonpolar solvents but reduced hydrogen-bonding capacity compared to the nitro-substituted target compound.

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) Derivatives

- Substituent: Cyanoacrylamido group.

- Key Differences : The α,β-unsaturated carbonyl system enables conjugation, influencing antioxidant activity.

- Research Findings : Derivatives with electron-withdrawing substituents (e.g., nitro) on the phenyl ring showed enhanced antioxidant efficacy in DPPH assays, suggesting the target compound’s nitro group may similarly enhance activity .

Ethyl 2-[(2-chloroacetyl)amino] Derivatives

- Substituent : Chloroacetyl group.

- Key Differences : Reactive chloroacetyl moiety acts as a leaving group, enabling nucleophilic substitution.

Crystallographic and Hydrogen-Bonding Patterns

- Common Features : Most analogs exhibit intramolecular N–H⋯O hydrogen bonds forming S(6) motifs, as described by Bernstein et al. .

- Disorder in Crystal Lattices : Analogs like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate show disordered methylene groups in the cyclohexene ring, refined using SHELXL97 . Similar disorder may occur in the target compound, affecting crystallinity.

Biological Activity

Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound’s biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiophene core with a nitrobenzamido group and an ethyl ester functional group. Its IUPAC name is ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The molecular formula is , and it has notable chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo reduction to form reactive intermediates that may induce oxidative stress within cells. Additionally, the benzothiophene core can bind to specific enzymes or receptors, modulating their activity and potentially leading to apoptosis in cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on MCF-7 breast cancer cells and reported an IC50 value of approximately . The compound induced apoptosis and cell cycle arrest in the G2/M phase, indicating its potential as a therapeutic agent against breast cancer .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 23.2 | Induces apoptosis via oxidative stress |

| 5-Fluorouracil (Control) | MCF-7 | 50.0 | Inhibits DNA synthesis |

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

In Vitro Studies

In vitro experiments have shown that the compound significantly reduces cell viability in cancer cell lines while sparing normal cells. The FITC/Annexin-V-FITC/PI assay indicated increased early and late apoptotic cell populations after treatment with the compound compared to untreated controls .

In Vivo Studies

In vivo studies involving tumor-bearing mice demonstrated that treatment with this compound resulted in a significant reduction in tumor mass compared to control groups. The compound was administered in multiple doses over a period of time, leading to a decrease in tumor volume by approximately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.